molecular formula C31H43N5O7S B14564371 L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine CAS No. 61600-32-6

L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine

Cat. No.: B14564371
CAS No.: 61600-32-6
M. Wt: 629.8 g/mol
InChI Key: ZJOUXRGMTULQGM-SSUZURRFSA-N
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Description

L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine is a synthetic peptide compound composed of five amino acids: tyrosine, leucine, glycine, phenylalanine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, methionine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for glycine, leucine, and tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various amino acid derivatives and coupling reagents are used for substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes. The molecular targets and pathways involved can vary, but common pathways include signal transduction and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
  • L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-argininamide

Uniqueness

L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61600-32-6

Molecular Formula

C31H43N5O7S

Molecular Weight

629.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C31H43N5O7S/c1-19(2)15-25(36-28(39)23(32)16-21-9-11-22(37)12-10-21)29(40)33-18-27(38)34-26(17-20-7-5-4-6-8-20)30(41)35-24(31(42)43)13-14-44-3/h4-12,19,23-26,37H,13-18,32H2,1-3H3,(H,33,40)(H,34,38)(H,35,41)(H,36,39)(H,42,43)/t23-,24-,25+,26-/m0/s1

InChI Key

ZJOUXRGMTULQGM-SSUZURRFSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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